molecular formula C9H10O3 B14290536 Methyl 6-oxoocta-2,4,7-trienoate CAS No. 113811-32-8

Methyl 6-oxoocta-2,4,7-trienoate

Cat. No.: B14290536
CAS No.: 113811-32-8
M. Wt: 166.17 g/mol
InChI Key: NTIVYSNDDZJQFU-UHFFFAOYSA-N
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Description

Methyl 6-oxoocta-2,4,7-trienoate is a methyl ester derived from (2E,4Z)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid. Its molecular formula is C₈H₈O₄, and its structure features conjugated double bonds at positions 2,4,7 and a ketone group at position 6, giving it unique reactivity and physicochemical properties. Key identifiers include:

  • SMILES: C=CC(=O)/C=C\C=C(/C(=O)O)\O
  • InChIKey: BJIODCHLKBGSCT-QVXLNCAUSA-N
  • Collision Cross-Section (CCS): Ranges from 132.6 Ų (as [M-H]⁻) to 144.5 Ų (as [M+Na]⁺), indicating a moderately compact molecular geometry .

The compound is implicated in biodegradation pathways, particularly in the microbial degradation of styrene via the tod operon, where it acts as an intermediate .

Properties

CAS No.

113811-32-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 6-oxoocta-2,4,7-trienoate

InChI

InChI=1S/C9H10O3/c1-3-8(10)6-4-5-7-9(11)12-2/h3-7H,1H2,2H3

InChI Key

NTIVYSNDDZJQFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxoocta-2,4,7-trienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of methyl acetoacetate with a suitable aldehyde, followed by a series of dehydration and oxidation steps to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxoocta-2,4,7-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-oxoocta-2,4,7-trienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxoocta-2,4,7-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence various biochemical processes. Its keto group can also form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Esters

Compound Name Molecular Formula Functional Groups Key Structural Features
Methyl 6-oxoocta-2,4,7-trienoate C₈H₈O₄ Conjugated dienone, ester α,β-unsaturated ketone; extended conjugation
Methyl palmitate () C₁₇H₃₄O₂ Saturated ester Long aliphatic chain; no double bonds
Sandaracopimaric acid methyl ester () C₂₁H₃₂O₂ Diterpene ester, cyclic structure Fused tricyclic framework; hydroxyl groups
Methyl salicylate () C₈H₈O₃ Aromatic ester, ortho-hydroxyl group Benzene ring with ester and hydroxyl
8-O-Acetylshanzhiside methyl ester () C₂₄H₃₄O₁₁ Iridoid glycoside ester Complex polycyclic structure; acetyl and sugar moieties






Key Observations :

  • This compound’s conjugated dienone system distinguishes it from saturated (e.g., methyl palmitate) and aromatic (e.g., methyl salicylate) esters.
  • Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), it lacks a fused cyclic backbone, making it more reactive toward electrophilic additions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name CCS (Ų) Volatility Solubility Applications
This compound 132.6–144.5 Moderate Polar solvents Biodegradation intermediate
Methyl palmitate N/A Low Lipophilic Biodiesel, surfactants
Methyl salicylate N/A High (VOC) Organic solvents Fragrances, analgesics
Torulosic acid methyl ester N/A Low Lipophilic Resin component, antimicrobial studies

Key Observations :

  • The CCS values of this compound suggest a balance between molecular size and polarity, enabling interactions in both aqueous and organic phases .
  • Its moderate volatility contrasts with highly volatile methyl salicylate, a VOC used in fragrances .

Reactivity and Functional Roles

  • Conjugated Dienone Reactivity: The α,β-unsaturated ketone moiety in this compound facilitates nucleophilic additions and cycloadditions, unlike saturated esters such as methyl palmitate .
  • Biological Role : Acts as a metabolic intermediate in Pseudomonas species for styrene degradation via the todE gene, a niche application compared to pharmacological uses of 8-O-acetylshanzhiside methyl ester .
  • Comparison with Diterpene Esters: While sandaracopimaric acid methyl ester () is stable in plant resins due to its rigid cyclic structure, this compound’s linear conjugated system makes it more reactive but less thermally stable.

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